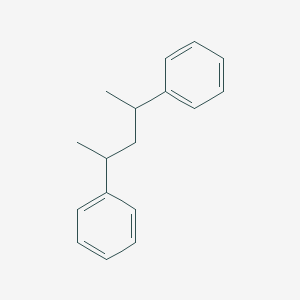

4-Phenylpentan-2-ylbenzene

Description

Historical Perspectives on the Investigation of 2,4-Diphenylpentane

The investigation of 2,4-diphenylpentane is intrinsically linked to the quest to understand the microstructure of polystyrene. In the mid-20th century, as the production and application of polystyrene surged, scientists sought to unravel the relationship between its atomic arrangement and its physical properties. The concept of tacticity, which describes the stereochemical arrangement of the phenyl groups along the polymer chain, was crucial. Polystyrene could be atactic (random arrangement), isotactic (same-side arrangement), or syndiotactic (alternating arrangement).

To decipher the complex spectroscopic data of the polymer, researchers turned to simpler model compounds that mimicked the repeating units of the polystyrene chain. 2,4-Diphenylpentane emerged as the ideal dimer model. The meso isomer of 2,4-diphenylpentane serves as a model for the isotactic diad sequence in polystyrene, while the racemic (dl) form represents the syndiotactic diad.

Early studies focused on the synthesis and separation of the meso and racemic isomers of 2,4-diphenylpentane. researchgate.net The development of synthetic routes, such as the reaction of aryl Grignard reagents with isopropenyl acetate, allowed for the preparation of these isomers for detailed analysis. researchgate.net Subsequent research employed techniques like ozonization to study the "weak links" in polystyrene, with 2,4-diphenylpentane serving as a key model compound to understand the thermal depolymerization process. researchgate.net These foundational studies provided crucial insights into the reactivity and stability of different structures within the polymer chain.

Significance in Organic Chemistry and Macromolecular Science

The importance of 2,4-diphenylpentane extends across both organic and macromolecular chemistry, primarily due to its role as a model compound for polystyrene.

In macromolecular science , the analysis of 2,4-diphenylpentane has been fundamental to interpreting the complex nuclear magnetic resonance (NMR) spectra of polystyrene. By comparing the spectra of the polymer with those of the well-defined meso and racemic isomers of its dimer, researchers could assign specific spectral features to different tactic sequences within the polymer. researchgate.net This allowed for a more precise characterization of the microstructure of polystyrene, which in turn correlates with its macroscopic properties such as its glass transition temperature and mechanical strength. researchgate.netmdpi.com Molecular dynamics simulations have also utilized 2,4-diphenylpentane to understand the structure and correlations in atactic polystyrene. researchgate.net

In organic chemistry , 2,4-diphenylpentane is a classic example for teaching and research in stereochemistry. The synthesis of its stereoisomers and the study of their conformational preferences have provided valuable data for understanding the interactions that govern the three-dimensional structure of molecules. Conformational analysis, aided by NMR spectroscopy and theoretical calculations, has revealed the favored spatial arrangements of the phenyl groups and the aliphatic backbone in both the meso and racemic isomers. auremn.org.br This understanding of conformational equilibria in a relatively simple molecule provides a basis for predicting the behavior of more complex organic structures.

Research Findings in Detail

The academic investigation of 2,4-diphenylpentane has yielded a wealth of data, particularly from spectroscopic analyses. The following tables summarize key findings related to the NMR spectroscopy of its stereoisomers.

Interactive Data Table: ¹H NMR Chemical Shifts (δ) for 2,4-Diphenylpentane Isomers

| Isomer | Solvent | CH₃ (ppm) | CH₂ (ppm) | CH (ppm) | Aromatic (ppm) |

| meso | CDCl₃ | ~1.2 | ~1.9-2.1 | ~2.7 | ~7.1-7.3 |

| racemic (dl) | CDCl₃ | ~1.1 | ~1.7-1.9 | ~2.6 | ~7.0-7.3 |

Note: The chemical shifts are approximate and can vary depending on the specific experimental conditions. The table is interactive and can be sorted by column.

Interactive Data Table: ¹³C NMR Chemical Shifts (δ) for 2,4-Diphenylpentane Isomers

| Isomer | Solvent | CH₃ (ppm) | CH₂ (ppm) | CH (ppm) | Aromatic (ppm) |

| meso | CDCl₃ | ~22 | ~47 | ~42 | ~126-147 |

| racemic (dl) | CDCl₃ | ~23 | ~48 | ~43 | ~126-147 |

Note: The chemical shifts are approximate and can vary depending on the specific experimental conditions. The table is interactive and can be sorted by column.

These spectroscopic data have been crucial in elucidating the conformational preferences of the isomers. For instance, in the meso isomer, the two phenyl groups prefer to be in a gauche relationship, while in the racemic isomers, a trans arrangement is more favored. These conformational differences are reflected in the subtle but measurable variations in their NMR spectra.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-phenylpentan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20/c1-14(16-9-5-3-6-10-16)13-15(2)17-11-7-4-8-12-17/h3-12,14-15H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAOVWJDLQGPYLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70921399 | |

| Record name | 1,1'-(Pentane-2,4-diyl)dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70921399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1145-23-9 | |

| Record name | NSC54376 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-(Pentane-2,4-diyl)dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70921399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways Leading to 4 Phenylpentan 2 Ylbenzene

Stereoselective and Diastereoselective Synthesis Approaches

The synthesis of molecules with multiple stereocenters, such as the potential stereoisomers of 4-phenylpentan-2-ylbenzene, demands precise control over chemical reactions to selectively form one desired stereoisomer. Stereoselective and diastereoselective methods are paramount in achieving this goal, often relying on complex precursor molecules like 1,3-diols and 1,3,5-triols or specific organometallic reagents.

Cascade Reactions for 1,3-Diols and 1,3,5-Triols as Precursors

Cascade reactions, also known as tandem or domino reactions, offer an efficient route to complex molecules by performing multiple bond-forming events in a single operation without isolating intermediates. rsc.org The synthesis of 1,3-diols and 1,3,5-triols, which are key precursors for the 1,3-diarylalkane skeleton, can be achieved with high stereocontrol using these methods. Once synthesized, the hydroxyl groups of these diols can be removed through reduction processes to yield the final alkane structure.

Several powerful cascade reactions are employed for the stereoselective synthesis of 1,3-diols:

Aldol-Tishchenko Reaction: A direct catalytic asymmetric Aldol-Tishchenko reaction can produce protected 1,3-diols with high stereoselectivity. organic-chemistry.org

Tandem Bis-Aldol Reaction: This reaction, particularly when microwave-assisted and catalyzed by polystyrenesulfonic acid in an aqueous medium, can efficiently deliver 1,3-dioxanes, which are cyclic-protected forms of 1,3-diols. organic-chemistry.org

Multicomponent Coupling: The coupling of ketones, dienes, and bis(pinacolato)diboron (B136004) (B₂(pin)₂) catalyzed by nickel complexes can furnish 1,3-diols after a subsequent oxidation step. organic-chemistry.org

Diels-Alder Reactions: While classically used for six-membered rings, variations of the Diels-Alder reaction, such as those involving electron-poor heterodienes and electron-rich glycals, can lead to the totally stereoselective synthesis of complex 1,3-disaccharides, showcasing the power of cycloaddition in controlling stereochemistry over a 1,3-relationship. nih.gov

These strategies are foundational for creating the 1,3-diol backbone with the correct stereochemical configuration, which is essential for the subsequent synthesis of a specific stereoisomer of this compound.

Table 1: Selected Cascade Methodologies for 1,3-Diol Precursor Synthesis

| Reaction Type | Key Reagents/Catalysts | Product Type | Key Feature |

|---|---|---|---|

| Asymmetric Aldol-Tishchenko | Shibasaki's heterobimetallic catalyst | Protected 1,3-diols | High enantioselectivity organic-chemistry.org |

| Tandem Bis-Aldol | Polystyrenesulfonic acid, Paraformaldehyde | 1,3-Dioxanes | Operationally simple, high yield organic-chemistry.org |

| Nickel-Catalyzed Multicomponent Coupling | Ni(cod)₂, P(t-Bu)₃, B₂(pin)₂ | 1,3-Diols (after oxidation) | Stereoselective C-C bond formation organic-chemistry.org |

| Asymmetric Cross-Aldol | Proline-surfactant organocatalyst | 1,3-Diols | Works in water without co-solvent organic-chemistry.org |

Grignard Reagent-Mediated Syntheses

Grignard reagents (RMgX) are powerful nucleophiles used extensively in the formation of carbon-carbon bonds. libretexts.org Their reaction with carbonyl compounds and epoxides provides a direct route to alcohols, which can serve as precursors to the target alkane. organic-chemistry.orglibretexts.org

The synthesis of a 1,3-diarylalkane structure using Grignard reagents can be envisioned through several pathways:

Reaction with Epoxides: A Grignard reagent can open an epoxide ring. For instance, reacting phenylmagnesium bromide with a substituted epoxide like styrene (B11656) oxide would place a phenyl group and a hydroxyl group in a 1,2-relationship. A subsequent series of reactions would be needed to build the full 1,3-diarylalkane structure. Modifying the substituents on the epoxide allows for the creation of primary, secondary, or tertiary alcohols. youtube.com

Reaction with Carbonyls: The addition of a Grignard reagent to an aldehyde or ketone yields a secondary or tertiary alcohol, respectively. organic-chemistry.orglibretexts.org For example, the reaction of phenylmagnesium bromide with 4-phenylpentan-2-one (B99551) would generate a tertiary alcohol. nih.gov To achieve a 1,3-diol precursor, a multi-step sequence involving Grignard addition to a β-hydroxyketone could be employed.

Use of 1,3-Di-Grignard Reagents: The reaction of 1,3-dibromides with magnesium can generate 1,3-di-Grignard reagents, although their stability can be an issue. researchgate.net These reagents could theoretically react with suitable electrophiles to construct the desired carbon skeleton.

Achieving stereoselectivity in Grignard reactions can be challenging, but methods such as using chiral auxiliaries or catalysts, or performing the reaction at low temperatures, can influence the diastereomeric ratio of the product. organic-chemistry.org

Elimination Reactions in the Formation of Phenylpentane Derivatives

Elimination reactions are crucial for introducing unsaturation (double bonds) into a molecule. These resulting alkenes can then be hydrogenated to form the saturated C-C bonds found in phenylpentane derivatives. The E2 elimination mechanism is particularly powerful due to its stereospecificity.

E2 Elimination Mechanisms and Anti-Periplanar Requirements

The E2 (bimolecular elimination) reaction is a single-step, concerted process where a base removes a proton, and a leaving group departs simultaneously to form a double bond. dummies.com The rate of this reaction is dependent on the concentration of both the substrate and the base. masterorganicchemistry.com

A strict stereochemical requirement for the E2 reaction is the anti-periplanar geometry of the proton to be abstracted and the leaving group. numberanalytics.com This means that the hydrogen, the two carbons that will form the double bond, and the leaving group must all lie in the same plane, with the hydrogen and the leaving group on opposite sides of the C-C bond (a dihedral angle of approximately 180°). dummies.combyjus.com This alignment allows for optimal overlap between the sigma (σ) orbital of the C-H bond and the anti-bonding sigma-star (σ*) orbital of the C-X (leaving group) bond, facilitating the formation of the new pi (π) bond. youtube.com The anti-periplanar conformation is energetically more stable than the alternative syn-periplanar arrangement, which would require an eclipsed conformation. libretexts.org

Table 2: Key Characteristics of the E2 Elimination Mechanism

| Characteristic | Description | Reference |

|---|---|---|

| Kinetics | Second-order; rate = k[substrate][base] | dummies.commasterorganicchemistry.com |

| Mechanism | Concerted (single step) | dummies.com |

| Base Requirement | Requires a strong base | dummies.com |

| Stereochemistry | Anti-periplanar arrangement of H and Leaving Group | numberanalytics.combyjus.com |

| Stereospecificity | The stereochemistry of the substrate determines the product's stereochemistry | khanacademy.org |

Precursor Design for Stereospecific Alkene Formation

The strict anti-periplanar requirement of the E2 mechanism makes it a stereospecific reaction. khanacademy.org This means that different stereoisomers of a starting material will yield different stereoisomers of the alkene product. This principle allows chemists to design precursors that will selectively form a desired (E) or (Z) alkene, which can then be reduced to a specific diastereomer of the target alkane.

For example, the elimination of the two different diastereomers (erythro and threo) of a precursor like 2-bromo-1,3-diphenylbutane would lead to different geometric isomers of the resulting alkene. By carefully choosing the stereochemistry of the alcohol precursor (which is then converted to a good leaving group like a tosylate or halide), one can control the final alkene geometry. This was famously demonstrated by D.J. Cram in the elimination of 3-phenyl-2-butyl tosylate isomers. masterorganicchemistry.com

To form a specific phenylpentene derivative (a precursor to this compound), one would need to synthesize a precursor with the appropriate stereocenters and a good leaving group. The choice of the diastereomer for the E2 reaction would dictate the geometry of the resulting C=C bond.

Radical-Mediated Pathways Involving Phenylpentane Derivatives

Radical reactions provide an alternative to traditional ionic chemistry for forming C-C bonds and functionalizing molecules. numberanalytics.com These reactions proceed via a chain mechanism involving initiation, propagation, and termination steps. numberanalytics.com

A radical pathway to a phenylpentane derivative could involve the generation of a carbon-centered radical on a precursor molecule. This is often achieved by reacting an alkyl halide with a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a mediator like tributyltin hydride (Bu₃SnH). numberanalytics.comlibretexts.org

Once formed, this radical intermediate can undergo several types of reactions:

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a donor like Bu₃SnH to form the saturated alkane. libretexts.org

Addition to Alkenes/Alkynes: The radical can add across a π-system, a key step in forming new carbon-carbon bonds. libretexts.org

Cyclization: If an unsaturated bond is present elsewhere in the molecule, an intramolecular radical cyclization can occur. mdpi.com

Coupling Reactions: Two radicals can combine in a termination step.

A plausible radical-mediated synthesis could involve the addition of an aryl radical to an appropriately substituted pentene derivative or the coupling of a phenylpentyl radical with an aryl compound. For example, studies have shown that phenyl radicals can add to the aromatic ring of amino acids, followed by side-chain cleavage, demonstrating the potential for radical addition pathways. nih.gov Modern methods also utilize photoredox catalysis or electrochemistry to generate radicals from precursors like N-hydroxyphthalimide (NHPI) esters under mild conditions, further expanding the toolkit for constructing complex molecules. nih.gov

Catalytic Hydrogenation for Alkane Formation

Catalytic hydrogenation is a fundamental and widely utilized class of reactions in organic synthesis, enabling the reduction of unsaturated functional groups, such as alkenes, alkynes, and carbonyls, to their corresponding saturated analogues. In the context of synthesizing this compound, a final catalytic hydrogenation step would be crucial to convert an unsaturated precursor into the desired diarylalkane.

A plausible synthetic strategy would involve the preparation of an unsaturated precursor molecule containing the requisite carbon skeleton and phenyl groups. A logical precursor would be a molecule such as 4-phenyl-2-pentanone or an unsaturated derivative thereof. The complete reduction of the keto-functional group is a key transformation to yield the final alkane. This process, often referred to as hydrodeoxygenation, typically proceeds via a two-step mechanism within a single reaction vessel: the initial hydrogenation of the ketone to a secondary alcohol, followed by the hydrogenolysis of the alcohol to the alkane.

The choice of catalyst and reaction conditions is paramount in achieving high yields and selectivity for the desired alkane product, while minimizing side reactions such as the hydrogenation of the aromatic rings.

Detailed Research Findings

While specific research on the catalytic hydrogenation of a direct precursor to this compound is limited, extensive studies on the hydrogenation of structurally similar benzylic ketones provide valuable insights into the probable reaction conditions. Research on the hydrogenation of 4-phenyl-2-butanone, for instance, highlights the influence of catalyst support and solvent on the reaction pathway. researchgate.netepa.govqub.ac.ukresearchgate.net

For the complete reduction of a benzylic ketone to an alkane, a bifunctional catalyst system is often employed. This typically consists of a noble metal, such as palladium or platinum, for the hydrogenation function, and an acidic support or co-catalyst to facilitate the dehydration of the intermediate alcohol. rsc.org

Table 1: Hypothetical Reaction Conditions for Catalytic Hydrogenation to this compound

| Parameter | Condition | Rationale |

| Precursor | 4-Phenyl-2-pentanone | A plausible ketone precursor with the correct carbon backbone. |

| Catalyst | Palladium on Carbon (Pd/C) with an acidic co-catalyst (e.g., HCl) or a bifunctional catalyst like Ru/HZSM-5. | Palladium is a highly effective catalyst for hydrogenation. thieme-connect.denih.gov The acidic component promotes the hydrogenolysis of the intermediate alcohol. rsc.org |

| Hydrogen Source | Hydrogen gas (H₂) or a transfer hydrogenation reagent (e.g., formic acid, polymethylhydrosiloxane). | Hydrogen gas is the most common and efficient reducing agent. thieme-connect.de Transfer hydrogenation offers a safer alternative to gaseous hydrogen. researchgate.netacs.org |

| Pressure | 1 - 50 atm | Higher pressures of hydrogen gas can increase the reaction rate and promote complete reduction. |

| Temperature | 50 - 150 °C | Elevated temperatures are often required to drive the hydrogenolysis of the alcohol intermediate. |

| Solvent | Alkanes (e.g., hexane, heptane) or polar aprotic solvents (e.g., ethyl acetate). | The choice of solvent can influence the selectivity of the reaction, with non-polar solvents sometimes favoring the desired alkane formation. qub.ac.uk |

The reaction would likely proceed through the initial formation of 4-phenylpentan-2-ol, which would then undergo acid-catalyzed dehydration to form a mixture of alkene intermediates (e.g., 4-phenyl-1-pentene (B84478) and 4-phenyl-2-pentene). These alkenes would be rapidly hydrogenated under the reaction conditions to yield the final product, this compound.

Table 2: Potential Products and Selectivity Considerations

| Product | Structure | Comments |

| This compound | Desired Product | Complete reduction of the carbonyl group to a methylene (B1212753) group. |

| 4-Phenylpentan-2-ol | Intermediate/Side Product | Incomplete reaction or conditions not favoring hydrogenolysis. |

| (4-Cyclohexylpentan-2-yl)benzene | Side Product | Hydrogenation of one of the aromatic rings, more likely under harsh conditions (high pressure/temperature) or with specific catalysts like rhodium. |

Control over the reaction conditions is critical to maximize the yield of the desired alkane and minimize the formation of the intermediate alcohol or over-reduction products where the aromatic rings are also hydrogenated.

Stereochemical Investigations of 4 Phenylpentan 2 Ylbenzene

Isomerism and Configurational Analysis

The stereochemistry of 2,4-diphenylpentane is defined by the presence of two chiral centers at the C2 and C4 positions. This gives rise to distinct stereoisomers whose spatial arrangements significantly influence the molecule's physical and chemical properties.

Diastereoisomeric Forms (anti, syn)

The relative configuration of the two stereocenters in 2,4-diphenylpentane gives rise to diastereomers, which can be described using syn and anti nomenclature. In the context of this molecule, the syn isomer corresponds to the meso form, where the two phenyl groups are on the same side of the carbon backbone in a planar zigzag conformation. The anti isomer corresponds to the racemic (d,l) pair, where the phenyl groups are on opposite sides. The preparation of specific diastereomers, such as syn-4-phenylpentan-2-ol, has been documented in synthetic procedures. uni-muenchen.de For instance, a high diastereoselectivity of greater than 99:1 for the anti isomer has been achieved in certain catalytic reactions. rug.nl

Conformational Analysis of 2,4-Diphenylpentane

2,4-Diphenylpentane (DPP) serves as a crucial model for understanding the conformational characteristics of polystyrene. acs.orgacs.org Its conformational analysis involves examining the rotational states around the C2-C3 and C3-C4 bonds. The primary conformations are denoted as trans (t) and gauche (g).

For the meso isomer, the low-energy conformations are trans-gauche (tg) and its equivalent gauche-trans (gt). The trans-trans (tt) conformation is also considered. acs.orgoup.com Ab initio electronic structure calculations have been employed to determine the relative energies of these conformers. acs.orgacs.org Dispersion interactions between the phenyl rings are found to be a significant factor influencing the conformational geometries. acs.orgacs.org

For the racemic isomer, the most stable conformation is the trans-trans (tt) form, with the gauche-gauche (gg) and trans-gauche (tg) conformations also being relevant. acs.orgoup.com The relative energies of these conformers have been calculated, showing the influence of intramolecular interactions. aip.org

| Isomer | Low-Energy Conformations | Key Findings |

|---|---|---|

| Meso | trans-gauche (tg), gauche-trans (gt) | Phenyl-solvent interactions can stabilize the m-tg conformer relative to the m-tt conformer. acs.org |

| Racemic | trans-trans (tt), gauche-gauche (gg), trans-gauche (tg) | The tt conformer is generally the most stable. acs.org |

Racemic and Meso Isomers

Due to its two chiral centers, 2,4-diphenylpentane exists as three stereoisomers: a pair of enantiomers and a meso compound.

Racemic Isomers : The (2R, 4R) and (2S, 4S) isomers are non-superimposable mirror images of each other, forming an enantiomeric pair. A 50:50 mixture of these two enantiomers is known as a racemic mixture. These isomers are optically active.

Meso Isomer : The (2R, 4S) isomer, which is identical to the (2S, 4R) isomer, is a meso compound. libretexts.orglibretexts.org It possesses an internal plane of symmetry that bisects the C2-C4 bond, making the molecule achiral and optically inactive, despite the presence of two stereocenters. libretexts.orglibretexts.org The meso form can be distinguished from the racemic isomers based on its physical properties and spectroscopic signatures. researchgate.net

Stereochemical Influence on Spectroscopic Signatures

The different stereochemical arrangements within the isomers of 2,4-diphenylpentane lead to distinct spectroscopic characteristics, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. High-resolution NMR spectra are powerful tools for distinguishing between the meso and racemic forms. researchgate.net

The analysis of NMR spectra allows for the identification of meso and racemic isomers. researchgate.net For example, the chemical shifts and coupling constants of the methine and methylene (B1212753) protons are sensitive to the local conformation and configuration of the molecule. aip.org Differences in the coupling constants between the methine and methylene protons have been used to evaluate the energy differences between the rotational isomers of racemic 2,4-disubstituted pentanes. researchgate.net

Computational and Theoretical Studies of 4 Phenylpentan 2 Ylbenzene

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of theoretical investigations, providing detailed information about the electronic nature of molecules. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the energy and wavefunction of the system.

Ab initio methods are derived directly from theoretical principles, without the inclusion of experimental data. For molecules in the class of 4-Phenylpentan-2-ylbenzene, these calculations are crucial for accurately determining relative conformer energies and the energy barriers between them.

Research on analogous structures, such as 2,4-diphenylpentane, highlights the importance of using methods that include electron correlation, like Møller-Plesset perturbation theory (MP2), to accurately predict conformational geometries. This is because dispersion forces, which are a result of electron correlation, can significantly influence the stable arrangements of the phenyl rings and the alkyl chain. These high-level calculations serve as benchmarks for developing more computationally efficient methods.

Table 1: Common Ab Initio Methods and Their Applications

| Method | Description | Typical Application for Phenylalkanes |

|---|---|---|

| Hartree-Fock (HF) | A foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. | Initial geometry optimizations and as a starting point for more advanced calculations. |

| Møller-Plesset Perturbation Theory (MP2) | Adds electron correlation to the HF theory, providing more accurate energies and geometries. | Calculating accurate conformational energies and intermolecular interaction energies, especially those involving dispersion forces between phenyl rings. |

This table is interactive. Click on the headers to sort the data.

Density Functional Theory (DFT) has become a widely used method due to its favorable balance of computational cost and accuracy. Instead of the complex many-electron wavefunction, DFT calculates the total energy based on the electron density.

Studies on related phenylalkanes and their derivatives frequently employ DFT for a variety of purposes. For instance, in a study of a related compound, (R)-(4-phenylbutan-2-yl)benzene, the B3LYP hybrid functional combined with the 6-31+G(d) basis set and a dispersion correction (D2) was used for geometry optimizations. bris.ac.uk This level of theory is effective for investigating reaction pathways, transition state geometries, and energies. bris.ac.uk Other studies on complex systems involving phenyl-containing molecules have utilized functionals like M06-2X, which is known for its good performance in describing non-covalent interactions. acs.orgnih.gov

The application of DFT allows for the mapping of potential energy surfaces, identifying low-energy conformers and the transition states that connect them. This provides critical data on the energy barriers to rotation around single bonds, which dictates the molecule's flexibility and shape.

Table 2: Selected DFT Functionals Used in Studies of Related Compounds

| Functional | Type | Basis Set Example | Key Features & Applications |

|---|---|---|---|

| B3LYP | Hybrid GGA | 6-31+G(d) | A popular, versatile functional for geometry optimization and energy calculations. bris.ac.uk |

| M06-2X | Hybrid Meta-GGA | def2TZVP | Performs well for systems with significant non-covalent interactions, such as π-stacking. acs.org |

This table is interactive. Click on the headers to sort the data.

Molecular Mechanics and Dynamics Simulations

While quantum methods provide high accuracy, they are computationally intensive. Molecular mechanics (MM) and molecular dynamics (MD) offer a computationally efficient way to explore the conformational space and dynamic behavior of larger systems over longer timescales.

Molecular mechanics models a molecule as a collection of atoms connected by springs, describing the potential energy using a classical mechanics-based function known as a force field. A crucial step is the development of a force field specifically parameterized to reproduce high-level quantum chemistry data or experimental results.

For related molecules like 2,4-diphenylpentane, atomistic force fields have been developed by fitting them to match the conformational energies and rotational barriers obtained from ab initio calculations. This quantum chemistry-based force field can then be used to perform extensive conformational searches much more rapidly than would be possible with quantum methods alone. The results can be visualized as conformational energy maps, highlighting the most stable, low-energy regions of the molecule's conformational space.

Table 3: Components of a Typical Molecular Mechanics Force Field

| Term | Description |

|---|---|

| Bond Stretching | Describes the energy required to stretch or compress a covalent bond from its equilibrium length. |

| Angle Bending | Represents the energy needed to bend the angle between two adjacent bonds. |

| Torsional (Dihedral) Angles | Models the energy barriers associated with rotation around a bond. |

| Van der Waals Interactions | Accounts for short-range repulsive and long-range attractive forces between non-bonded atoms. |

This table is interactive. Click on the headers to sort the data.

Molecular dynamics (MD) simulations use a force field to calculate the forces on atoms and then solve Newton's equations of motion to simulate their movement over time. This generates a trajectory, or a "movie," of the molecule's behavior at the atomic level.

Gas-phase MD simulations have been performed on analogous molecules like 2,4-diphenylpentane using force fields derived from quantum chemistry calculations. Such simulations can reveal important entropic contributions to conformer populations that arise from dynamic effects, such as the restricted rotation of the phenyl groups. This provides a more complete picture of the molecule's behavior than static calculations alone.

The computational techniques used for a single molecule of this compound can be extended to study its oligomers. Simulating the conformations of oligomers is critical for understanding how these molecules might pack in condensed phases or interact to form larger assemblies.

Force-field-based methods are particularly well-suited for these larger systems. By simulating oligomers, researchers can investigate intermolecular interactions, such as π-π stacking between phenyl rings and van der Waals forces between the alkyl chains. These simulations can predict the most likely packing arrangements and conformational preferences in aggregates, which are fundamental to the material properties of the substance. DFT calculations, particularly those with dispersion corrections, are also employed to analyze the energetics of dimer and trimer interactions, providing a quantum mechanical basis for the observed bulk properties. acs.orgnih.gov

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (R)-(4-phenylbutan-2-yl)benzene |

| 2,4-diphenylpentane |

| 2-phenylpentane |

| 5-phenylpentan-2-one |

| pentylbenzene |

| Møller-Plesset perturbation theory |

| B3LYP |

| M06-2X |

| PBE0 |

| Hartree-Fock |

Theoretical Investigation of Intermolecular Interactions

Theoretical and computational studies have been instrumental in understanding the nature and impact of intermolecular interactions in this compound, more systematically named 2,4-diphenylpentane (DPP). These investigations provide critical insights into the forces that govern the molecule's conformational preferences and its behavior in condensed phases.

Research has shown that non-covalent interactions, particularly dispersion forces, play a crucial role in determining the conformational geometries of 2,4-diphenylpentane. acs.org Ab initio electronic structure calculations performed on both meso and racemic isomers of DPP have highlighted the significance of including electron correlation in these calculations to accurately model the interactions between the two phenyl rings. acs.org The dispersion interactions between the phenyl groups are a key factor influencing the relative energies of different conformers and the barriers to rotation. acs.org

Furthermore, computational studies have employed various theoretical methods to probe the intermolecular forces in systems analogous to 2,4-diphenylpentane. Density Functional Theory (DFT) at the B3LYP/6-31G(d) level, for instance, has been used to investigate molecules with similar structural motifs, such as 2,4-diphenylpentane-2,4-diols. researchgate.net These studies have identified the presence of π-π stacking interactions between the phenyl rings, a significant non-covalent force contributing to the stability of certain molecular arrangements. researchgate.net

Molecular mechanics force fields have also been developed and parameterized to accurately describe the conformational energies of 2,4-diphenylpentane, which implicitly accounts for the intramolecular non-bonded interactions that are analogous to intermolecular forces. utah.eduaip.org These force fields are essential for performing molecular dynamics simulations to study the segmental dynamics of polymers like polystyrene, for which 2,4-diphenylpentane serves as a fundamental model compound. utah.edu The accuracy of these force fields relies on their ability to correctly represent the interactions between the phenyl rings. utah.edu

The following table summarizes the key intermolecular interactions identified in theoretical studies of 2,4-diphenylpentane and related compounds, along with the computational methods used for their investigation.

| Intermolecular Interaction | Computational Method | Key Findings |

| Dispersion Forces | Ab initio calculations | Significantly influences conformational geometries and energies. acs.org |

| π-π Stacking | Density Functional Theory (DFT) | Contributes to the stability of molecular conformations in related diol structures. researchgate.net |

| van der Waals Forces | Molecular Mechanics | Parameterized in force fields to model conformational preferences. utah.eduaip.org |

These computational approaches provide a molecular-level understanding of the subtle yet significant forces at play between molecules of this compound, governing its physical properties and behavior.

Advanced Spectroscopic and Analytical Characterization of 4 Phenylpentan 2 Ylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum for 4-phenylpentan-2-ylbenzene would be complex, with distinct signals for the aromatic protons and the aliphatic protons of the pentane (B18724) chain. The presence of two stereocenters at positions 2 and 4 of the pentane backbone results in diastereomers (the syn or meso form and the anti or (±) pair). These diastereomers would be expected to exhibit different chemical shifts and coupling constants, particularly for the methylene (B1212753) (C3) and methine (C2, C4) protons, due to their distinct magnetic environments. The analysis of related structures, such as 1,2,5-triphenylpentane-1,5-dione, confirms that the protons on the pentane backbone appear as complex multiplets, with methine protons typically resonating around 4.78 ppm (as a triplet). rsc.org

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For a derivative like 1,3-diphenylpentane-1,4-dione (B8506761), distinct signals are observed for the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the pentane chain. rsc.org The chemical shifts for such a derivative offer a proxy for the types of carbon environments present in the parent compound.

| Carbon Type | Exemplary Chemical Shift (δ, ppm) for 1,3-Diphenylpentane-1,4-dione |

|---|---|

| Carbonyl (C=O) | 207.5, 197.3 |

| Aromatic (C) | - |

| Aromatic (CH) | - |

| Aliphatic (CH) | - |

| Aliphatic (CH₂) | - |

| Aliphatic (CH₃) | - |

Note: The table shows data for the derivative 1,3-diphenylpentane-1,4-dione as specific data for this compound was not available. rsc.org

X-ray Diffraction Studies

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org While the crystal structure of this compound itself is not described, extensive studies on its diol derivatives, such as 2,4-diphenylpentane-2,4-diol, provide critical insights into stereochemistry and intermolecular forces. researchgate.netresearchgate.net

| Parameter | Value for syn-2,4-di-o-tolylpentane-2,4-diol |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.3172(6) |

| b (Å) | 9.1454(5) |

| c (Å) | 13.8551(5) |

| β (°) | 98.930(4) |

| Volume (ų) | 1666.97(13) |

Note: Table data corresponds to a diol derivative of this compound. dntb.gov.ua

Chromatographic Techniques for Isomer Separation and Characterization

Chromatography is essential for the separation and analysis of complex mixtures, including the different isomers of a single compound. wikipedia.orgsigmaaldrich.com

Given that this compound possesses two chiral centers, it can exist as a pair of enantiomers (R,R and S,S) and a meso compound (R,S). Separating these stereoisomers requires specialized chiral separation techniques. While gas chromatography (GC) can be used for the analysis of volatile compounds like diphenylpentanes, resolving stereoisomers typically necessitates a chiral stationary phase (CSP). researchgate.netsci-hub.stmega.mi.it

High-performance liquid chromatography (HPLC) and Ultra/Supercritical Fluid Chromatography (UPC²/SFC) are powerful methods for chiral separations. lcms.czsigmaaldrich.com These techniques utilize columns packed with a CSP, which interacts differently with each enantiomer, leading to different retention times and enabling their separation. Polysaccharide derivatives, cyclodextrins, and Pirkle-type phases are common examples of CSPs used for resolving a wide range of chiral compounds. ymc.co.jp The separation can be optimized by adjusting the mobile phase composition, temperature, and pressure. lcms.cz Although a specific application note for the chiral separation of this compound's stereoisomers is not documented in the search results, this remains the standard and most effective approach for their resolution and characterization. nih.gov

Optical Spectroscopy

Optical spectroscopy techniques provide information about the electronic structure and molecular properties of 1-phenyl-4-(pentan-2-yl)benzene.

Depolarized Rayleigh Scattering (DRS) is a light scattering technique used to measure the molecular optical anisotropy of molecules in solution or as pure liquids. aip.orgresearchgate.net Optical anisotropy refers to the directional dependence of a molecule's polarizability. Molecules that are not spherically symmetric, such as aromatic compounds, have different polarizabilities along different molecular axes. DRS measures the intensity of scattered light that has a polarization perpendicular to that of the incident light, which is directly related to this anisotropy. aip.org

Research Findings:

Table 3: Representative Optical Anisotropy Data for Related Aromatic Compounds

| Compound | Solvent | Optical Anisotropy (γ²) x 1048 (cm6) |

| Benzene (B151609) | CCl4 | 20.3 |

| Toluene | CCl4 | 23.5 |

| Nitrobenzene | CCl4 | 73.0 |

Data sourced from studies on simple aromatic compounds to provide context for the expected properties of 1-phenyl-4-(pentan-2-yl)benzene. The values illustrate how substitution affects optical anisotropy. aip.org

Ultraviolet (UV) spectroscopy investigates the electronic transitions within a molecule. For aromatic compounds, the characteristic absorption bands arise from π → π* transitions within the benzene ring. libretexts.org The spectrum of 1-phenyl-4-(pentan-2-yl)benzene is expected to be similar to that of other alkyl-substituted biphenyls.

Research Findings:

The UV spectrum of benzene shows a strong primary absorption band (E-band) around 180-200 nm and a weaker secondary band (B-band) with vibrational fine structure between 230-270 nm. libretexts.orguomustansiriyah.edu.iq When two phenyl rings are conjugated, as in biphenyl (B1667301), a strong, characteristic absorption band appears, which is red-shifted (shifted to longer wavelengths) compared to benzene, typically around 250 nm. acs.orgoup.com This shift is due to the extended π-conjugation across the two rings.

Alkyl substituents on the benzene or biphenyl rings act as weak auxochromes, causing further slight red shifts and often a loss of the fine vibrational structure. acs.org Therefore, 1-phenyl-4-(pentan-2-yl)benzene would be expected to show a strong absorption maximum characteristic of the biphenyl chromophore, with its exact position and intensity influenced by the pentan-2-yl group.

Table 4: UV Absorption Maxima (λmax) for Related Aromatic Compounds

| Compound | Chromophore Type | λmax (nm) (Typical) |

| Benzene | Substituted Benzene | ~255 (B-band) |

| Toluene | Alkylbenzene | ~261 (B-band) |

| Biphenyl | Biphenyl | ~252 (Conjugation band) |

| 4-Alkyl-biphenyl | Substituted Biphenyl | ~258 |

This table presents typical absorption maxima for the fundamental chromophores related to 1-phenyl-4-(pentan-2-yl)benzene to illustrate the expected spectral features. acs.orguomustansiriyah.edu.iq

Applications of 4 Phenylpentan 2 Ylbenzene in Polymer Science

Role as a Model Compound for Polystyrene

The study of complex polymers like atactic polystyrene (a-PS), which lacks a regular stereochemical structure, presents significant challenges. Understanding its behavior at a molecular level requires simplifying assumptions and models. 2,4-diphenylpentane, existing as meso (isotactic-like) and racemic or dl (syndiotactic-like) diastereomers, provides a tangible model for the smallest repeating unit interactions in polystyrene. acs.orgaip.orgaip.org By examining these dimers, researchers can extrapolate findings to understand the local conformations and energetics of the much larger polymer chain. aip.org This approach has been fundamental in developing and validating theoretical models and computational force fields aimed at predicting polymer properties. utah.edu

Molecular Dynamics Simulation Studies of Atactic Polystyrene and its Oligomers

Molecular dynamics (MD) simulations are a powerful tool for investigating the structure and dynamics of polymers at an atomic level. The accuracy of these simulations hinges on the quality of the underlying force field, which dictates the interactions between atoms. 2,4-diphenylpentane has been instrumental in the development and parameterization of such force fields for polystyrene. utah.edumdpi.com

Researchers perform high-level quantum chemistry calculations on both meso and racemic 2,4-diphenylpentane to determine their low-energy conformations and the energy barriers for rotation around chemical bonds. acs.orgacs.org These calculations reveal that interactions between the phenyl rings significantly influence the conformational geometries. acs.org The data obtained, including relative conformer energies and rotational barriers, are then used to parameterize classical force fields for use in large-scale MD simulations of polystyrene melts. utah.edu This quantum chemistry-based approach ensures that the simulations accurately capture the complex intramolecular interactions, such as phenyl ring stacking and backbone torsional preferences, that define the polymer's local structure. utah.eduacs.org These validated force fields have been successfully used in MD simulations to study various properties of atactic polystyrene, including its deformation behavior and surface characteristics. mdpi.comresearchgate.net

| Conformer | Calculated Relative Energy (kcal/mol) |

| meso-DPP | |

| tt | 0.00 |

| tg | 0.25 |

| gg | 1.90 |

| racemic-DPP | |

| tt | 0.80 |

| tg | 0.00 |

| gg | 0.60 |

| Table 1: Relative conformational energies of 2,4-diphenylpentane (DPP) conformers calculated using ab initio methods. These values are critical for parameterizing force fields used in molecular dynamics simulations of polystyrene. The 't' and 'g' refer to trans and gauche conformations along the polymer backbone. Data sourced from quantum chemistry studies. acs.org |

Investigation of X-ray Structure Factors and Polymerization Peaks

Wide-angle X-ray scattering (WAXS) is a key experimental technique for probing the amorphous structure of polymers. The X-ray structure factor, S(q), of atactic polystyrene exhibits two characteristic features: a main "amorphous halo" at a scattering vector (q) of approximately 1.4 Å⁻¹ and a more mysterious "polymerization peak" at a lower q of about 0.75 Å⁻¹. acs.org The origin of this polymerization peak, which displays an anomalous temperature dependence (its intensity increases with temperature), has been a subject of long-standing debate. acs.orgresearchgate.net

Molecular dynamics simulations utilizing force fields validated against 2,4-diphenylpentane have provided significant clarity on this issue. acs.orgresearchgate.net Crucially, simulations revealed that the polymerization peak is also present in the calculated structure factor of the 2,4-diphenylpentane dimer. acs.orgresearchgate.net This finding demonstrates that the peak is not a feature of the long polymer chain itself, making the term "polymerization peak" a misnomer. acs.org The simulations showed that this low-q peak arises primarily from intermolecular correlations between backbone atoms. acs.orgresearchgate.net The anomalous temperature dependence was explained by the shifting of intermolecular phenyl-phenyl and phenyl-backbone correlations to lower q values as the temperature increases and the material expands. researchgate.net

| Peak Position (q) | Origin | Temperature Dependence |

| ~0.75 Å⁻¹ | Primarily intermolecular backbone-backbone correlations. acs.orgresearchgate.net | Anomalous: Intensity increases with increasing temperature. acs.orgresearchgate.net |

| ~1.4 Å⁻¹ | Primarily phenyl-phenyl correlations (inter- and intramolecular). acs.orgresearchgate.net | Weak temperature dependence. researchgate.net |

| Table 2: Summary of characteristic peaks in the X-ray structure factor of atactic polystyrene and its model compound, 2,4-diphenylpentane. acs.orgresearchgate.net |

Contributions to Conformational Analysis and Chain Statistics of Polymers

Understanding the distribution of different spatial arrangements (conformations) of a polymer chain is essential for predicting its macroscopic properties. 2,4-disubstituted pentanes, including 2,4-diphenylpentane, are classic model compounds for the conformational analysis of vinyl polymers. aip.org Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are used to study the conformations of DPP in solution. aip.orgaip.org

By analyzing the NMR spectra of meso- and dl-2,4-diphenylpentane, researchers can deduce the preferred local conformations. aip.org For example, analysis shows that isotactic polystyrene shares the same local conformation as the meso-DPP isomer, which corresponds to a segment of the 3₁ helical structure found in crystalline isotactic polystyrene. aip.orgaip.org The relative energies of the various conformers can be determined by examining how the NMR spectra change with temperature. aip.orgaip.org These experimentally derived energy parameters are invaluable for developing and refining rotational isomeric state (RIS) models, which are statistical mechanical frameworks used to calculate the average properties of polymer chains, such as their end-to-end distance and radius of gyration. aip.orgresearchgate.net

Studies on the Optical Anisotropy of Polymer Analogues

The optical anisotropy of a polymer, which describes how its refractive index varies with the direction of light polarization, is a sensitive probe of its conformational structure. Depolarized Rayleigh scattering (DRS) is an experimental technique used to measure the mean-square optical anisotropy (γ²) of molecules in solution. rsc.orgresearchgate.net

Studies have been conducted on atactic polystyrene and its low molecular weight analogues, including 2,4-diphenylpentane (DPP) and 2,4,6-triphenylheptane (B13822384) (TPH). rsc.orgrsc.org The optical anisotropies of these molecules were measured and compared with values calculated using RIS theory. rsc.org The calculations used a polarizability tensor for cumene (B47948) as a model for the polystyrene repeating unit and averaged over all possible conformations of the meso and racemic isomers of DPP. rsc.org The excellent agreement found between the measured and calculated values validates the conformational models and energy parameters used for polystyrene and its oligomers. rsc.orgresearchgate.net These studies also revealed how the optical anisotropy of polystyrene chains changes significantly with their stereochemical makeup, decreasing markedly from syndiotactic to isotactic configurations. rsc.org

Implications for Polymer Structure-Property Relationships

The detailed investigation of 2,4-diphenylpentane provides a crucial link between the specific chemical structure of the styrene (B11656) monomer and the macroscopic properties of the resulting polymer. researchgate.netnih.gov By providing precise data on local conformational energies and intermolecular interactions, studies on DPP enable the development of more accurate models that can predict bulk properties. utah.edu

For instance, the understanding of phenyl-phenyl and phenyl-backbone correlations in DPP directly explains the features observed in the X-ray scattering patterns of bulk atactic polystyrene. researchgate.net Similarly, the analysis of optical anisotropy in DPP allows for a quantitative interpretation of the optical properties of polystyrene solutions based on the polymer's stereochemistry and conformation. rsc.org This bottom-up approach, where fundamental knowledge of a simple model compound is used to build a comprehensive picture of a complex macromolecule, is a cornerstone of modern polymer physics and is essential for designing new polymers with tailored properties. nih.gov

Relevance to Dynamic Covalent Chemistry and Adaptive Materials

A review of the current scientific literature did not yield specific studies connecting 4-phenylpentan-2-ylbenzene (2,4-diphenylpentane) to the field of dynamic covalent chemistry (DCC) or the development of adaptive materials. Research in DCC typically focuses on polymers incorporating reversible covalent bonds (like imines, boronate esters, or disulfides) into their structures, allowing them to adapt to external stimuli or self-heal. nih.govtue.nlbiorxiv.org While polystyrene itself can be a component of such advanced materials, its simple dimer, 2,4-diphenylpentane, does not possess the functional groups typically used for dynamic covalent bonding and has not been featured as a model compound in this specific context.

Q & A

Q. What are the standard synthetic routes for 4-Phenylpentan-2-ylbenzene, and how can reproducibility be ensured?

- Methodological Answer : Common synthetic routes include Friedel-Crafts alkylation or coupling reactions using phenylacetylene intermediates. Reproducibility requires rigorous documentation of reaction conditions (e.g., temperature, solvent, catalyst loading) and characterization via NMR, HPLC, and mass spectrometry. Detailed experimental protocols should follow guidelines for supplementary materials, ensuring raw data (e.g., chromatograms, spectra) are archived for peer review . For known intermediates, cite established literature; novel intermediates require full spectroscopic validation .

Q. How is purity assessed for this compound, and what purity thresholds are acceptable in academic research?

- Methodological Answer : Purity is typically assessed using HPLC (≥95% area normalization) or GC-MS (for volatile derivatives). Acceptable thresholds depend on the application: kinetic studies may require >99% purity, while preliminary screening might tolerate >90%. Always report purity thresholds in the "Experimental" section and validate using certified reference materials (CRMs) when available, as exemplified by deuterated ethylbenzene standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound derivatives?

- Methodological Answer : Cross-validate conflicting data using complementary techniques:

- X-ray crystallography for unambiguous structural confirmation.

- Isotopic labeling (e.g., deuterated analogs) to isolate signal overlaps in NMR .

- DFT calculations to compare experimental vs. predicted chemical shifts .

Document discrepancies in supplementary materials and discuss potential causes (e.g., solvent effects, conformational flexibility) .

Q. What experimental design strategies are recommended for studying the thermal degradation of this compound under varying conditions?

- Methodological Answer :

- Stress Testing : Expose the compound to elevated temperatures (e.g., 50–150°C) in inert and oxidative atmospheres. Monitor degradation via TGA and GC-MS .

- Kinetic Analysis : Use Arrhenius plots to model degradation rates. Report uncertainties arising from instrumental precision (e.g., ±0.5°C for ovens) .

- Byproduct Identification : Employ high-resolution MS and fragmentation libraries to trace degradation pathways .

Q. How can computational methods enhance the prediction of physicochemical properties for this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict solubility parameters in different solvents .

- Quantum Mechanical Calculations (DFT) : Estimate bond dissociation energies for stability assessments .

- ADMET Prediction Tools : Use platforms like PubChem or NIST Chemistry WebBook to model bioavailability and toxicity . Always validate computational results with empirical data .

Q. What are best practices for handling and reporting large datasets (e.g., crystallographic or spectroscopic data) in publications?

- Methodological Answer :

- Raw Data : Archive in repositories like Zenodo or institutional databases. Reference these in supplementary materials .

- Processed Data : Include only critical datasets (e.g., key NMR peaks, XRD parameters) in the main text. Use appendices for extensive tables .

- Metadata Standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite tools like CIF files for crystallography .

Methodological and Ethical Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates .

- Waste Disposal : Segregate halogenated byproducts and consult institutional guidelines for hazardous waste .

Q. How should researchers address potential biases in data interpretation during mechanistic studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.